molecular formula C11H11ClO3 B13192168 Methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate

Methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13192168
M. Wt: 226.65 g/mol
InChI Key: DRJTWSSWHQHRLH-UHFFFAOYSA-N
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Description

Methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a chlorophenyl group and a methyloxirane ring, making it a versatile molecule in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the oxirane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The oxirane ring can undergo oxidation to form diols in the presence of oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can lead to the opening of the oxirane ring, forming alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Diols.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules, such as proteins and DNA. This interaction can result in the inhibition of enzyme activity or the induction of DNA damage, contributing to its biological effects.

Comparison with Similar Compounds

  • Methyl 3-(4-chlorophenyl)-3-methyloxirane-2-carboxylate
  • Methyl 3-(2-chlorophenyl)-3-methyloxirane-2-carboxylate
  • Methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate

Comparison: Methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs with different halogen substitutions or positions, this compound may exhibit distinct chemical and biological properties, making it a valuable molecule for specific applications.

Biological Activity

Methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate is a compound belonging to the oxirane class, characterized by its unique molecular structure which includes a 3-chlorophenyl group , a methyl group , and a carboxylate ester group . This article aims to explore the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11_{11}H11_{11}ClO3_{3}
  • Molecular Weight : Approximately 226.66 g/mol
  • Structure : The compound features a three-membered oxirane ring which is highly reactive due to its strained structure, making it an interesting candidate for biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with proteins and nucleic acids. This reactivity can disrupt normal cellular functions, positioning the compound as a potential therapeutic agent in drug development.

Key Mechanisms

  • Covalent Modification : The oxirane ring's reactivity allows it to form covalent modifications with nucleophilic sites in proteins, potentially altering their function.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

In Vitro Studies

  • Cell Line Testing : Research has shown that this compound can inhibit the growth of various cancer cell lines. For instance, in studies involving non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cells, compounds related to this structure demonstrated significant antiproliferative effects with IC50_{50} values ranging from 1.48 µM to 47.02 µM .
CompoundCell LineIC50_{50} (µM)
4bA5491.48
15aNCI-H232.52
16aNCI-H231.50

Mechanistic Insights

  • Apoptosis Induction : The apoptotic effects of these compounds were evaluated using Annexin V/PI staining assays, revealing that significant percentages of apoptosis were induced in treated cells compared to controls. For instance, compound 4b induced approximately 42% apoptosis in A549 cells.

Case Studies

  • Neurotherapeutic Applications : A study highlighted the potential neurotherapeutic applications of structurally similar compounds, suggesting that modifications could enhance their efficacy against neurological disorders .
  • Synthetic Pathways : The synthesis pathways for this compound have been optimized for higher yields and purity, enabling further exploration of its biological properties.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H11ClO3/c1-11(9(15-11)10(13)14-2)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3

InChI Key

DRJTWSSWHQHRLH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=CC(=CC=C2)Cl

Origin of Product

United States

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